![molecular formula C14H22N2O B15258007 1-[1-(Propan-2-yl)-1H-pyrrol-3-yl]-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B15258007.png)
1-[1-(Propan-2-yl)-1H-pyrrol-3-yl]-7-oxa-2-azaspiro[3.5]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(Propan-2-yl)-1H-pyrrol-3-yl]-7-oxa-2-azaspiro[35]nonane is a spirocyclic compound that features a unique structural motif
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Propan-2-yl)-1H-pyrrol-3-yl]-7-oxa-2-azaspiro[3.5]nonane typically involves multi-step organic reactions. One common approach is the condensation of a pyrrole derivative with an appropriate spirocyclic precursor under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[1-(Propan-2-yl)-1H-pyrrol-3-yl]-7-oxa-2-azaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents and conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[1-(Propan-2-yl)-1H-pyrrol-3-yl]-7-oxa-2-azaspiro[3.5]nonane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and polymers .
Mechanism of Action
The mechanism of action of 1-[1-(Propan-2-yl)-1H-pyrrol-3-yl]-7-oxa-2-azaspiro[3.5]nonane involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-[1-(Propan-2-yl)-1H-pyrazol-4-yl]-2-azaspiro[3.5]nonane
- 1-[1-(Propan-2-yl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane
- 7-azaspiro[3.5]nonane
- 1-oxa-8-azaspiro[4.5]decane .
Uniqueness
1-[1-(Propan-2-yl)-1H-pyrrol-3-yl]-7-oxa-2-azaspiro[3.5]nonane stands out due to its unique spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H22N2O |
|---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
3-(1-propan-2-ylpyrrol-3-yl)-7-oxa-2-azaspiro[3.5]nonane |
InChI |
InChI=1S/C14H22N2O/c1-11(2)16-6-3-12(9-16)13-14(10-15-13)4-7-17-8-5-14/h3,6,9,11,13,15H,4-5,7-8,10H2,1-2H3 |
InChI Key |
UOKXYSYUWQZBOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC(=C1)C2C3(CCOCC3)CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


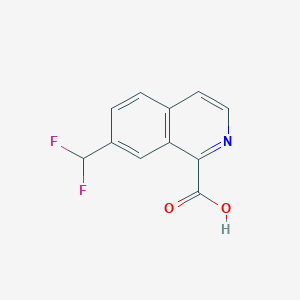
![1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclobutane-1-carboxylic acid](/img/structure/B15257935.png)
![5-Amino-6-[(cyclopropylmethyl)sulfanyl]-3-methylhexanoic acid](/img/structure/B15257940.png)
![6-(Pyrrolidin-1-YL)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B15257943.png)
![tert-Butyl 1-(1-ethyl-1H-pyrrol-3-yl)-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B15257948.png)
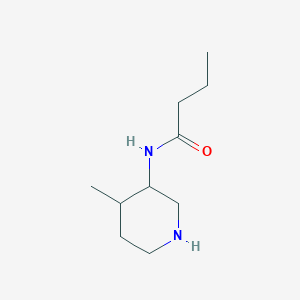
![1-[(Benzyloxy)carbonyl]-5-(3,5-dimethylpiperidin-1-yl)piperidine-3-carboxylic acid](/img/structure/B15257960.png)
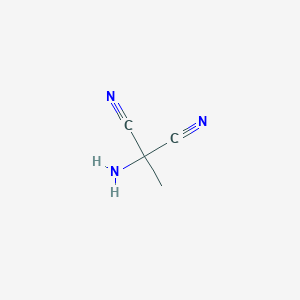
![1-[4-(Aminomethyl)oxan-4-yl]cyclobutan-1-ol](/img/structure/B15257971.png)


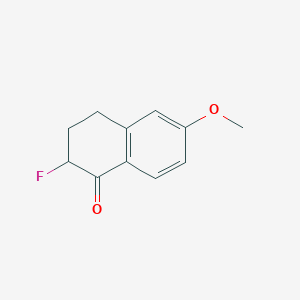
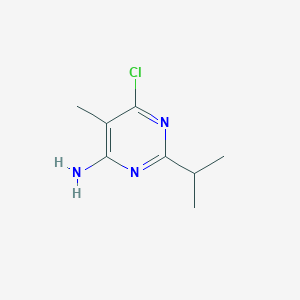
![2-[2-(2,5-Dimethylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B15258021.png)
